![molecular formula C16H17NO4 B11760836 (1R,5S)-3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B11760836.png)
(1R,5S)-3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-3-benzoyl-9-oxo-3-azabicyclo[331]nonane-7-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic core through cyclization reactions involving appropriate precursors.
Functional Group Transformations: Introduction of the benzoyl and carboxylic acid groups through functional group transformations such as Friedel-Crafts acylation and oxidation reactions.
Purification: Purification of the final product using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S)-3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzoyl or carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(1R,5S)-3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1R,5S)-3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.
Pathway Modulation: Influence on biochemical pathways, such as inhibition of inflammatory mediators or activation of signaling cascades.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,5S,7S)-3-Oxabicyclo[3.3.1]nonane-7-carboxylic acid
- (1R,5S,7r)-9-oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid
- (1R,5S,9r)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride
Uniqueness
(1R,5S)-3-benzoyl-9-oxo-3-azabicyclo[331]nonane-7-carboxylic acid is unique due to its specific structural features, such as the presence of both benzoyl and carboxylic acid groups on a bicyclic core
Propriétés
Formule moléculaire |
C16H17NO4 |
|---|---|
Poids moléculaire |
287.31 g/mol |
Nom IUPAC |
(1R,5S)-3-benzoyl-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid |
InChI |
InChI=1S/C16H17NO4/c18-14-12-6-11(16(20)21)7-13(14)9-17(8-12)15(19)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,20,21)/t11?,12-,13+ |
Clé InChI |
ZAWINDVRSFIRNV-YHWZYXNKSA-N |
SMILES isomérique |
C1[C@@H]2CN(C[C@@H](C2=O)CC1C(=O)O)C(=O)C3=CC=CC=C3 |
SMILES canonique |
C1C(CC2CN(CC1C2=O)C(=O)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


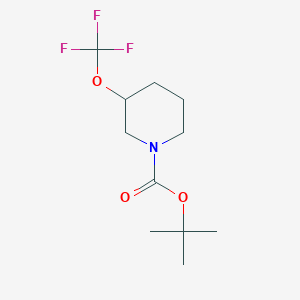

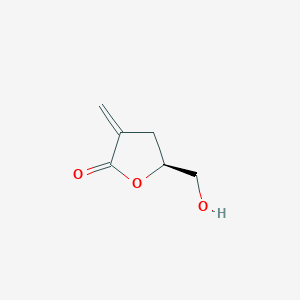
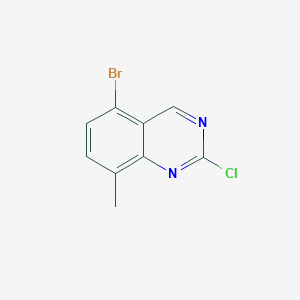
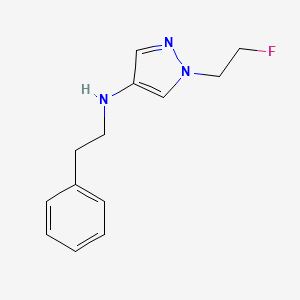

![Benzyl allyl[2-(hydroxyimino)ethyl]carbamate](/img/structure/B11760798.png)
![[(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11760799.png)
![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl pivalate](/img/structure/B11760808.png)
![3-Pyrazolidinone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B11760810.png)

![Trimethyl[(pyridin-3-yl)methyl]azanium iodide](/img/structure/B11760816.png)
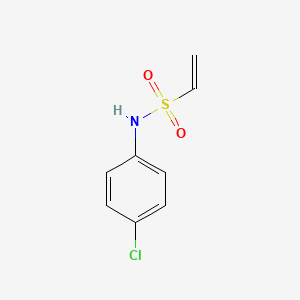
![1-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11760825.png)
